molecular formula C18H25N3O2 B5504825 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide

Cat. No.: B5504825
M. Wt: 315.4 g/mol
InChI Key: HIPCHKDFKVVDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is a synthetic organic compound known for its diverse pharmacological properties. This compound features a benzamide core linked to a pyrazole ring and a hydroxy-methylbutyl group, making it a versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a coupling reaction with a suitable pyrazole derivative.

    Introduction of the Hydroxy-Methylbutyl Group: The hydroxy-methylbutyl group is added via an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxy-3-methylbutyl)-N-[1-(1H-imidazol-2-yl)ethyl]benzamide
  • 3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide

Uniqueness

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,23)9-7-14-5-4-6-16(11-14)17(22)21(3)10-8-15-12-19-20-13-15/h4-6,11-13,23H,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPCHKDFKVVDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CCC2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.